4-(Heptafluoroisopropyl)toluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

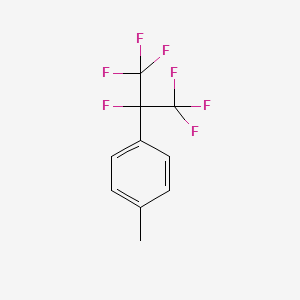

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F7/c1-6-2-4-7(5-3-6)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRSBQTXVJYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178671 | |

| Record name | 4-(Heptafluoroisopropyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-26-1 | |

| Record name | 4-(Heptafluoroisopropyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Heptafluoroisopropyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Heptafluoroisopropyl Moiety

An In-Depth Technical Guide to the Synthesis of 4-(Heptafluoroisopropyl)toluene

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity. The heptafluoroisopropyl group, -CF(CF₃)₂, is a particularly valuable substituent. Its bulky, highly electronegative nature can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profiles of a parent molecule.

This compound is a key aromatic building block, providing a versatile scaffold for the synthesis of more complex fluorinated compounds. Its synthesis, however, presents unique challenges related to the controlled introduction of the perfluorinated group onto the toluene ring with high regioselectivity. This guide offers an in-depth exploration of the primary synthetic strategies for obtaining this compound, providing both theoretical grounding and practical, field-proven insights for researchers and development professionals.

Physicochemical & Spectroscopic Profile

A thorough understanding of the target compound's properties is essential for both synthesis and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2396-26-1 | [1][2] |

| Molecular Formula | C₁₀H₇F₇ | [2] |

| Molecular Weight | 260.15 g/mol | [2] |

| Boiling Point | 148-149 °C | [1] |

| Refractive Index | 1.395 | [1] |

| Appearance | Colorless Liquid (Predicted) |

Core Synthetic Strategies: A Comparative Overview

The introduction of a perfluoroalkyl group onto an aromatic ring can be broadly achieved through electrophilic or radical pathways. Each approach carries distinct advantages and mechanistic considerations.

Method 1: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)

The Friedel-Crafts reaction is a classic and powerful tool for C-C bond formation on aromatic rings.[3] In this context, it involves the generation of a highly electrophilic heptafluoroisopropyl cation (or a related polarized complex) that subsequently attacks the electron-rich toluene ring.

Causality and Mechanistic Insight: The methyl group of toluene is an ortho-, para-directing activator. The paramount challenge in Friedel-Crafts alkylation is achieving high para-selectivity, as the ortho-isomer is also a potential product.[4] Steric hindrance, imposed by the bulky incoming heptafluoroisopropyl group and the resident methyl group, strongly favors substitution at the less hindered para-position.[4] A strong Lewis acid, such as aluminum chloride (AlCl₃), is indispensable. It functions by abstracting a halide from a precursor like 2-chloro or 2-bromoheptafluoropropane, generating the reactive electrophile required for the substitution.[5]

Caption: Friedel-Crafts perfluoroisopropylation mechanism.

Method 2: Radical Perfluoroisopropylation

A viable alternative to electrophilic substitution is the free-radical pathway. This method involves the homolytic cleavage of a carbon-halogen bond in a precursor like 2-iodoheptafluoropropane to generate the heptafluoroisopropyl radical, which then adds to the toluene ring.

Causality and Mechanistic Insight: This approach circumvents the need for strong, moisture-sensitive Lewis acids. Radical generation can be initiated thermally, photochemically, or, more commonly, through a chemical initiator. Sodium dithionite (Na₂S₂O₄) has proven effective in related systems, such as the perfluoroalkylation of anilines, where it acts as a reducing agent to initiate the radical cascade from a perfluoroalkyl halide.[6] While radical reactions can sometimes be less selective, the substitution on toluene is still influenced by the stability of the resulting radical intermediates, often favoring addition at the ortho and para positions.

Caption: Radical perfluoroisopropylation mechanism.

Table 2: Comparison of Synthetic Strategies

| Feature | Friedel-Crafts Alkylation | Radical Perfluoroisopropylation |

| Reagents | Toluene, CF(CF₃)₂-X (X=Cl, Br), Lewis Acid (AlCl₃) | Toluene, CF(CF₃)₂-X (X=I, Br), Radical Initiator |

| Catalyst | Stoichiometric or catalytic Lewis acid | Typically a radical initiator |

| Advantages | Well-established, potentially high-yielding. | Milder conditions, avoids strong Lewis acids. |

| Disadvantages | Harsh, moisture-sensitive catalyst; potential for polyalkylation; catalyst disposal issues. | May require specific initiators; potential for side reactions and lower regioselectivity. |

| Regioselectivity | Generally high para-selectivity due to sterics.[7] | Can produce ortho/para mixtures. |

Detailed Experimental Protocol: Friedel-Crafts Synthesis

This protocol is a self-validating system designed for robustness, based on established principles of Friedel-Crafts chemistry.[5][6]

Materials & Equipment:

-

Three-necked, flame-dried, round-bottomed flask with a magnetic stirrer

-

Dropping funnel and reflux condenser

-

Nitrogen or Argon inlet

-

Ice bath

-

Toluene (anhydrous)

-

2-Bromoheptafluoropropane

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1M aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Fractional distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: Assemble the flame-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath with stirring.

-

Substrate Addition: In the dropping funnel, prepare a solution of toluene (1.0 equivalent) in a small volume of anhydrous DCM. Add this solution dropwise to the cold AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Alkylating Agent Addition: Following the toluene addition, add 2-bromoheptafluoropropane (1.05 equivalents) dropwise via the dropping funnel over 1 hour. A slight exotherm may be observed; maintain the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS analysis of quenched aliquots.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Purification and Characterization

The crude product will likely contain unreacted toluene, isomeric byproducts, and residual solvent.

Purification Protocol: High-purity this compound is best obtained via fractional distillation under atmospheric pressure.

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Carefully heat the crude oil.

-

Collect and discard any low-boiling forerun (residual DCM and toluene, bp ~111 °C).

-

Collect the main fraction at the expected boiling point of 148-149 °C .[1]

Characterization - Predicted Spectroscopic Data:

The identity and purity of the final product must be confirmed by spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.

-

A singlet around 2.3-2.4 ppm corresponding to the three protons of the methyl group (Ar-CH₃ ).

-

A multiplet (two doublets, AA'BB' system) between 7.2-7.5 ppm for the four aromatic protons.

-

-

¹⁹F NMR: This is the most definitive technique for confirming the heptafluoroisopropyl group.[8][9]

-

A doublet around -75 to -80 ppm corresponding to the six equivalent fluorine atoms of the two -CF₃ groups.

-

A septet around -180 to -190 ppm for the single fluorine atom of the -CF (CF₃)₂ group, split by the six adjacent fluorine atoms.

-

-

¹³C NMR: The carbon spectrum will show characteristic shifts and C-F couplings.[10][11]

-

Methyl carbon (Ar-C H₃) signal around 21 ppm .

-

Aromatic carbons between 125-140 ppm . The carbon attached to the heptafluoroisopropyl group will appear as a complex multiplet due to C-F coupling.

-

The carbons of the heptafluoroisopropyl group will appear as complex multiplets further downfield, with the -C F(CF₃)₂ carbon appearing as a septet and the -C F₃ carbons as a quartet.[10]

-

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 260. Key fragmentation patterns would include the loss of a CF₃ group (M⁺ - 69) and the tropylium ion derived from the toluene fragment.

Safety Considerations

-

Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle only in a dry environment (e.g., glovebox or under inert gas). Toluene and dichloromethane are flammable and volatile organic solvents. 2-Bromoheptafluoropropane is a volatile halogenated compound. All manipulations should be conducted in a certified chemical fume hood.

-

Reaction: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and ventilation.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The synthesis of this compound is a critical process for accessing a valuable fluorinated building block. While both Friedel-Crafts and radical methodologies are viable, the Friedel-Crafts approach often provides a more direct and regioselective route to the desired para-isomer, leveraging steric control. The successful execution of this synthesis relies on rigorous adherence to anhydrous conditions, careful control of reaction temperature, and a systematic purification process. The detailed protocol and mechanistic insights provided in this guide equip researchers with the necessary framework to confidently and safely produce this important chemical intermediate for applications in pharmaceutical and materials science discovery.

References

- Google Patents. (2020). US20200262781A1 - Method for the Preparation of 4-(Heptafluoro-2-Propyl) Anilines.

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

-

PubMed. (n.d.). 19F NMR chemical shifts. 1. Aliphatic fluorides. Available at: [Link]

-

YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic data of 3, 4 and 5 in toluene and chloroform. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 4 in toluene at −70 °C (a) before UV, (b).... Available at: [Link]

-

D-Scholarship@Pitt. (2014). The Friedel-Crafts Reaction. Available at: [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]

Sources

- 1. This compound | 2396-26-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. dl.icdst.org [dl.icdst.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

chemical properties of 4-(heptafluoroisopropyl)toluene

An In-depth Technical Guide to the Chemical Properties of 4-(Heptafluoroisopropyl)toluene

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the heptafluoroisopropyl group [-CF(CF₃)₂] has emerged as a particularly valuable substituent for modulating the physicochemical and biological properties of aromatic systems. This guide provides a comprehensive technical overview of this compound (CAS No. 2396-26-1), a key exemplar of this structural class.

This document moves beyond a simple recitation of data, offering a detailed analysis of the molecule's electronic structure, reactivity, synthesis, and spectroscopic signatures. We will explore the nuanced interplay between the electron-donating methyl group and the powerfully electron-withdrawing heptafluoroisopropyl group, a dynamic that dictates the molecule's chemical behavior. This guide is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage the unique properties of highly fluorinated aromatic compounds in their work.

Physicochemical and Safety Profile

A foundational understanding of a chemical's physical properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Physical Properties

The introduction of seven fluorine atoms significantly influences the physical characteristics of the toluene scaffold, leading to increased molecular weight, density, and boiling point compared to the parent hydrocarbon.

| Property | Value | Source(s) |

| CAS Number | 2396-26-1 | [1] |

| Molecular Formula | C₁₀H₇F₇ | [2] |

| Molecular Weight | 260.15 g/mol | [2] |

| Boiling Point | 145.3 °C at 760 mmHg | [1] |

| Density | ~1.34 g/cm³ | [1] |

| Refractive Index | ~1.395 | [1] |

| Flash Point | 42.9 °C | [1] |

| logP (predicted) | 4.5 | [3] |

Safety and Handling

This compound is classified as a flammable liquid and an irritant. Appropriate personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and eye protection, must be worn. All handling should be conducted in a well-ventilated chemical fume hood.[1]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness).[1]

-

Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Use non-sparking tools and take precautionary measures against static discharge.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Synthesis and Manufacturing

The installation of a heptafluoroisopropyl group onto an aromatic ring can be accomplished through several synthetic strategies. While a specific, large-scale industrial synthesis for this compound is not widely published, a common and logical laboratory-scale approach involves the electrophilic substitution of toluene.

Representative Synthetic Protocol: Friedel-Crafts Alkylation

The Friedel-Crafts reaction provides a classic and direct route for forming the crucial C-C bond between the aromatic ring and the fluorinated alkyl group.[3][4][5] This protocol is a representative example adapted from established methodologies.

Reaction: Toluene + "CF(CF₃)₂⁺" source --(Lewis Acid)--> this compound

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Electrophile Generation & Addition: In a separate dry flask, dissolve 2-bromoheptafluoropropane (1.0 eq.) in dry DCM. Transfer this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. The Lewis acid will complex with the alkyl halide to generate the reactive electrophilic species.

-

Toluene Addition: Following the complete addition of the alkyl halide, add toluene (1.5-2.0 eq.) dropwise via the dropping funnel, again keeping the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl. This will decompose the aluminum chloride complex.[6]

-

Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Alternative Modern Methodologies

Recent advances in synthetic chemistry offer alternative routes. Radical addition pathways, for instance, can install the perfluoroisopropyl moiety, sometimes offering different regioselectivity or milder conditions.[7][8] Additionally, methods using organometallic reagents like heptafluoroisopropyl silver (AgCF(CF₃)₂) with an oxidant provide a direct C-H functionalization approach, particularly for heteroarenes.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Region: The four aromatic protons will appear as two distinct signals due to the molecule's symmetry. The protons ortho to the methyl group (and meta to the C₃F₇ group) and the protons meta to the methyl group (and ortho to the C₃F₇ group) will form a classic AA'BB' system, likely appearing as two apparent doublets around δ 7.2-7.6 ppm . The protons ortho to the strongly withdrawing C₃F₇ group will be shifted further downfield.

-

Aliphatic Region: A sharp singlet for the three methyl protons will be observed, likely around δ 2.4 ppm .[10][11]

-

Coupling: Long-range coupling between the methyl protons and the ortho aromatic protons (⁴J H-H) may be observable with high-resolution instrumentation.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, as the plane of symmetry renders pairs of aromatic carbons equivalent.[12]

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm ). The carbon attached to the C₃F₇ group (C-ipso) will be significantly influenced by C-F coupling and may appear as a complex multiplet. The carbon attached to the methyl group (C-para) will also be distinct. The two pairs of equivalent CH carbons will constitute the remaining signals.

-

Heptafluoroisopropyl Carbon: The central methine carbon [-C F(CF₃)₂] is expected between δ 90-110 ppm , appearing as a complex multiplet due to strong one-bond and two-bond C-F coupling. The two equivalent trifluoromethyl carbons [-C(C F₃)₂] will appear further downfield (δ 115-125 ppm ) as a quartet of septets (or a more complex multiplet) due to C-F coupling.

-

Methyl Carbon: A signal for the methyl carbon (-C H₃) will appear upfield, around δ 21 ppm .[12]

-

-

¹⁹F NMR: ¹⁹F NMR is crucial for confirming the identity of the fluorinated substituent.[13][14]

-

The spectrum is expected to show two signals corresponding to the two distinct fluorine environments.

-

-CF₃ groups: The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. They will appear as a doublet around δ -70 to -75 ppm (relative to CFCl₃), split by the single methine fluorine (³J F-F).[15][16]

-

-CF- group: The single methine fluorine will appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent CF₃ fluorine atoms. This signal will be significantly downfield, likely in the range of δ -180 to -190 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[17]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

-

C=C Stretching: Aromatic ring stretching vibrations will produce characteristic sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: The most intense bands in the spectrum will be due to the C-F bond vibrations. These are typically very strong and sharp, appearing in the region of 1350-1100 cm⁻¹ . The complexity of the C₃F₇ group will likely result in multiple strong absorptions in this fingerprint region.

Chemical Reactivity and Electronic Profile

The reactivity of this compound is governed by the compelling electronic tug-of-war between its two substituents.

Analysis of Substituent Effects

-

Methyl Group (-CH₃): This is a classic activating group for electrophilic aromatic substitution (EAS). It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. It is an ortho, para-director.[18]

-

Heptafluoroisopropyl Group [-CF(CF₃)₂]: This is a powerful deactivating group. The extreme electronegativity of the seven fluorine atoms creates a strong inductive electron-withdrawing effect (-I effect). This effect pulls electron density out of the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. It is a meta-director (relative to its own position).

Overall Effect: The potent deactivating -I effect of the heptafluoroisopropyl group dominates the modest activating effect of the methyl group. Therefore, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution compared to toluene itself.[19]

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of any EAS reaction on this substrate depends on the directing influence of the two groups.

-

The -CH₃ group directs incoming electrophiles to positions 2 and 4 (ortho and para). Position 4 is already occupied.

-

The -CF(CF₃)₂ group directs incoming electrophiles to positions 3 and 5 (meta).

The positions ortho to the methyl group (2 and 6) are the same as the positions meta to the heptafluoroisopropyl group. Therefore, electrophilic attack is strongly favored at these positions.

Sources

- 1. This compound | 2396-26-1 [chemicalbook.com]

- 2. This compound | C10H7F7 | CID 137581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective oxidative C–H heptafluoroisopropylation of heteroarenes with heptafluoroisopropyl silver - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azom.com [azom.com]

- 15. iris.cnr.it [iris.cnr.it]

- 16. colorado.edu [colorado.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mt.com [mt.com]

- 19. The correct order of reactivity towards nitration reaction I. c1ccccc1 II.. [askfilo.com]

An In-Depth Technical Guide to 4-(Heptafluoroisopropyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(heptafluoroisopropyl)toluene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, physical and chemical properties, plausible synthetic routes, and its emerging applications as a key building block in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Descriptors

This compound is a substituted aromatic hydrocarbon where a toluene molecule is functionalized with a heptafluoroisopropyl group at the para position. The presence of the seven fluorine atoms on the isopropyl group significantly alters the electronic properties and lipophilicity of the toluene scaffold, making it a valuable synthon for introducing fluorine into larger molecules.

| Identifier | Value | Source |

| CAS Number | 2396-26-1 | [1][2] |

| Molecular Formula | C₁₀H₇F₇ | [1] |

| Molecular Weight | 260.15 g/mol | [1] |

| IUPAC Name | 1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-methylbenzene | [3] |

| Canonical SMILES | CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F | [3] |

| InChIKey | XEFRSBQTXVJYKZ-UHFFFAOYSA-N | [3] |

| PubChem CID | 137581 | [2] |

Physicochemical and Safety Data

The physicochemical properties of this compound are largely dictated by the heavily fluorinated isopropyl group. This imparts properties such as increased thermal stability and altered solubility compared to non-fluorinated analogues.

Physical Properties:

| Property | Value | Source |

| Boiling Point | 148-149 °C | [4] |

| Refractive Index | 1.395 | [4] |

Safety and Handling:

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/eye protection/face protection

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The synthesis of this compound can be envisioned through the Friedel-Crafts alkylation of toluene with a suitable heptafluoroisopropylating agent, such as heptafluoroisopropyl iodide or heptafluoropropene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The methyl group of toluene is an ortho-, para-director, and the steric bulk of the heptafluoroisopropyl group would likely favor substitution at the para position.

Caption: General workflow for the purification and characterization of this compound.

Self-Validating System:

The purity of the final product would be assessed at each stage. For instance, after aqueous workup, a thin-layer chromatography (TLC) analysis would indicate the presence of the desired product and any major impurities. The final characterization by NMR and mass spectrometry would confirm the structure and establish the purity of the isolated compound.

Analytical Characterization

Detailed, experimentally validated spectroscopic data for this compound is not widely published. However, based on the known chemical shifts of related fluorinated and aromatic compounds, the following spectral characteristics can be predicted.

¹H NMR:

-

A singlet for the methyl protons (CH₃) around 2.3-2.4 ppm.

-

Two doublets in the aromatic region (7.0-7.5 ppm) corresponding to the four protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.

¹³C NMR:

-

A signal for the methyl carbon around 20-22 ppm.

-

A complex multiplet for the carbon bearing the heptafluoroisopropyl group due to C-F coupling.

-

Signals in the aromatic region, with those carbons closer to the electron-withdrawing heptafluoroisopropyl group shifted downfield.

¹⁹F NMR:

-

The seven fluorine atoms of the heptafluoroisopropyl group would give rise to characteristic signals in the ¹⁹F NMR spectrum. Due to the prochiral nature of the CF(CF₃)₂ group, the six fluorine atoms of the two CF₃ groups may not be equivalent, potentially leading to a more complex spectrum.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 260. Fragmentation patterns would likely involve the loss of fluorine atoms and the trifluoromethyl group. Predicted adducts include [M+H]⁺ at m/z 261.05088 and [M+Na]⁺ at m/z 283.03282. [3]

Applications in Research and Development

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and agrochemical development to enhance metabolic stability, binding affinity, and bioavailability. [5][6]The heptafluoroisopropyl group, in particular, is gaining prominence as a privileged moiety in contemporary agrochemistry. [7] Rationale for Use in Drug and Agrochemical Discovery:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the half-life of a drug candidate.

-

Lipophilicity: The heptafluoroisopropyl group significantly increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes.

-

Conformational Control: The bulky and electronically distinct nature of the heptafluoroisopropyl group can lock a molecule into a specific conformation that is favorable for binding to its biological target.

-

pKa Modulation: The electron-withdrawing nature of the fluorinated group can influence the acidity or basicity of nearby functional groups, which can be critical for drug-target interactions.

While specific examples of marketed drugs or agrochemicals containing the this compound moiety are not readily identifiable, its structural analogue, 4-(heptafluoro-2-propyl)aniline, is a known intermediate in the synthesis of agrochemicals. [8]This highlights the potential of the 4-(heptafluoroisopropyl)phenyl scaffold as a valuable building block in the development of new bioactive molecules.

Conclusion

This compound is a fluorinated building block with significant potential for application in the life sciences and materials science. Its unique combination of a simple aromatic core and a heavily fluorinated side chain provides a versatile platform for the synthesis of novel compounds with tailored properties. Further research into efficient and scalable synthetic routes, as well as a deeper exploration of its utility in various applications, is warranted.

References

-

PubChem. This compound. [Link]

-

PubChem. This compound. [Link]

-

SciELO. Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase. [Link]

-

ResearchGate. Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. [Link]

-

Organic Syntheses. [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]

-

ResearchGate. 1H NMR spectra of compound 4 in toluene at −70 °C (a) before UV, (b) after UV (355 nm, 35 min), and (c) after thermal relaxation. [Link]

-

AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

-

Organic Syntheses. [Link]

-

ResearchGate. 1H NMR spectra of 4c. A) shows the spectrum in [2H8]-toluene, and... [Link]

- Google Patents. Method for the Preparation of 4-(Heptafluoro-2-Propyl) Anilines.

-

ResearchGate. A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). [Link]

-

Chemistry Stack Exchange. Friedel-Crafts's alkylation of Toluene. [Link]

-

Supporting Information. Photochemical Activation of SF6 by N-Heterocyclic Carbenes to Provide a Deoxyfluorinating Reagent. [Link]

-

Eurisotop. NMR Solvent data chart. [Link]

-

NIST. Toluene. [Link]

-

Scribd. Uses of Toluene in The Pharmaceutical Industry. [Link]

-

MDPI. Mutagenicity Assessment to Pesticide Adjuvants of Toluene, Chloroform, and Trichloroethylene by Ames Test. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C10H7F7 | CID 137581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H7F7) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 2396-26-1 [chemicalbook.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20200262781A1 - Method for the Preparation of 4-(Heptafluoro-2-Propyl) Anilines - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Heptafluoroisopropyl)toluene

This guide provides an in-depth analysis of the predicted spectroscopic data for 4-(heptafluoroisopropyl)toluene, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers in identifying and understanding the structural nuances of this complex fluorinated aromatic compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents a unique combination of an electron-donating methyl group and a strongly electron-withdrawing heptafluoroisopropyl group in a para-substitution pattern on a benzene ring. This electronic arrangement significantly influences the magnetic environments of the constituent nuclei and the vibrational modes of the chemical bonds, leading to characteristic spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct signals due to the molecule's symmetry.

-

Methyl Protons (H-C7): A singlet corresponding to the three equivalent protons of the methyl group. The electron-donating nature of the methyl group suggests a chemical shift in the range of δ 2.3-2.5 ppm .[1]

-

Aromatic Protons (H-2, H-6 and H-3, H-5): Due to the para-substitution, the aromatic region will exhibit an AA'BB' system. The protons ortho to the methyl group (H-2, H-6) will be chemically equivalent, as will the protons ortho to the heptafluoroisopropyl group (H-3, H-5). The strong electron-withdrawing effect of the heptafluoroisopropyl group will deshield the adjacent protons (H-3, H-5), shifting them downfield compared to the protons adjacent to the methyl group (H-2, H-6). We predict two doublets in the aromatic region:

-

H-2, H-6: A doublet around δ 7.2-7.4 ppm .

-

H-3, H-5: A doublet further downfield, around δ 7.5-7.7 ppm .

-

The coupling constant between these adjacent aromatic protons (³JHH) is expected to be in the range of 7-9 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~7.3 | Doublet | 2H | H-2, H-6 |

| ~7.6 | Doublet | 2H | H-3, H-5 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, corresponding to the six chemically non-equivalent carbon atoms.

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear upfield, around δ 20-22 ppm .

-

Aromatic Carbons:

-

C-4 (ipso-carbon attached to the heptafluoroisopropyl group): This carbon will be significantly influenced by the attached fluorine atoms, appearing as a multiplet due to C-F coupling, with a predicted chemical shift around δ 125-130 ppm .

-

C-1 (ipso-carbon attached to the methyl group): This quaternary carbon is expected around δ 140-145 ppm .[2]

-

C-2, C-6: These carbons, ortho to the methyl group, are predicted to resonate around δ 129-131 ppm .

-

C-3, C-5: These carbons, ortho to the heptafluoroisopropyl group, will be deshielded and are expected around δ 126-128 ppm .

-

-

Heptafluoroisopropyl Carbons:

-

-CF(CF₃)₂: The central carbon of the isopropyl group will be split into a multiplet by the attached fluorine atoms and is predicted to be in the range of δ 90-95 ppm .

-

-CF(CF₃)₂: The two equivalent trifluoromethyl carbons will also be a multiplet and are expected to appear around δ 120-125 ppm .

-

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | -CH₃ |

| ~92 | -C F(CF₃)₂ |

| ~122 | -CF(C F₃)₂ |

| ~127 | C-3, C-5 |

| ~128 | C-4 |

| ~130 | C-2, C-6 |

| ~142 | C-1 |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be crucial for confirming the structure of the heptafluoroisopropyl group. Two distinct signals are expected.

-

-CF(CF₃)₂: The six equivalent fluorine atoms of the two trifluoromethyl groups will appear as a doublet due to coupling with the single fluorine on the central carbon. The typical chemical shift range for CF₃ groups is between -50 to -70 ppm.[3] We predict this signal to be around δ -70 to -75 ppm .

-

-CF(CF₃)₂: The single fluorine on the central carbon will be split into a septet by the six equivalent fluorine atoms of the trifluoromethyl groups. Its chemical shift is expected to be significantly downfield, in the range of δ -175 to -185 ppm .

The coupling constant (³JFF) between these fluorine nuclei is expected to be in the range of 5-10 Hz.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -72 | Doublet | 6F | -CF(CF ₃)₂ |

| ~ -180 | Septet | 1F | -CF (CF₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹ .[4]

-

Aliphatic C-H Stretching: The C-H stretching of the methyl group will appear just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range.

-

Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.[4]

-

C-F Stretching: The most intense bands in the spectrum will be due to the C-F stretching vibrations of the heptafluoroisopropyl group. These strong absorptions are expected in the 1100-1350 cm⁻¹ region.[5]

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850-2975 | Medium-Weak | Aliphatic C-H Stretch |

| 1450-1600 | Medium | Aromatic C=C Stretch |

| 1100-1350 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 260 , corresponding to the molecular formula C₁₀H₇F₇.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of a methyl group or cleavage within the heptafluoroisopropyl substituent.

-

Loss of a Methyl Group: A significant peak is expected at m/z 245 ([M-CH₃]⁺).

-

Loss of a Trifluoromethyl Group: A prominent peak at m/z 191 ([M-CF₃]⁺) is anticipated due to the stability of the resulting cation.

-

Tropylium Ion: As with toluene, a peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) may be observed, although its abundance might be lower due to competing fragmentation pathways involving the fluoroalkyl group.[6][7]

-

Other Fragments: Fragments corresponding to [CF₃]⁺ (m/z 69) and other fluorinated species are also expected.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.

-

Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric and solvent absorbances.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected NMR, IR, and MS data serves as a valuable resource for researchers working with this compound, aiding in its unambiguous identification and characterization. The provided protocols offer a starting point for the experimental validation of these predictions.

References

- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.

-

Chemistry Stack Exchange. (2018). What is number of 1H NMR signals for toluene? Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of toulene | Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methylbenzene (toluene). Retrieved from [Link]

-

ResearchGate. (2016). Mass spectra of toluene and corresponding wavelength spectra of the.... Retrieved from [Link]

-

ACS Publications. (2026). Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. Organic Letters. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

solubility and solvent compatibility of 4-(heptafluoroisopropyl)toluene

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 4-(Heptafluoroisopropyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct solubility data in the public domain, this guide integrates theoretical principles of solubility with practical, field-proven insights to empower researchers in making informed decisions for solvent selection in synthesis, purification, and formulation. A detailed experimental protocol for determining solubility is also provided to facilitate the generation of in-house data.

Introduction to this compound

This compound, with the chemical formula C₁₀H₇F₇, is an aromatic compound characterized by a toluene backbone substituted with a heptafluoroisopropyl group at the para position.[1][2] This unique structure, combining a lipophilic toluene moiety with a highly fluorinated, sterically demanding isopropyl group, imparts distinct physicochemical properties that are of significant interest in various fields of chemical research. The heptafluoroisopropyl group is recognized as a valuable substituent in contemporary agrochemistry and pharmaceuticals.[3]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2396-26-1 | [1][2] |

| Molecular Formula | C₁₀H₇F₇ | [1][2] |

| Molecular Weight | 260.15 g/mol | [1][2] |

| Boiling Point | 148-149 °C | [1] |

| Refractive Index | 1.395 | [1] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The structure of this compound presents a dichotomy of properties that influence its solubility profile.

-

Aromatic Toluene Moiety: The toluene portion of the molecule is non-polar and lipophilic, suggesting good solubility in aromatic and non-polar aliphatic solvents.

-

Heptafluoroisopropyl Group: The presence of seven fluorine atoms creates a highly fluorinated, electron-withdrawing group. Fluorinated compounds are known to be both hydrophobic (poorly soluble in water) and often lipophobic (poorly soluble in hydrocarbon solvents).

The overall solubility will be a balance between these two competing characteristics. The large, non-polarizable fluorine atoms can lead to weak van der Waals interactions with non-fluorinated solvents.

Solvent Compatibility and Predicted Solubility Profile

While extensive quantitative solubility data for this compound is not publicly available, a qualitative assessment can be made based on its chemical structure and available information for similar compounds.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale/Evidence |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Soluble | The "like dissolves like" principle suggests strong compatibility with the toluene moiety of the molecule. Toluene is a common solvent for non-polar compounds.[9][10] |

| Non-Polar Aliphatic | Hexane, Pentane, Cyclohexane | Likely Soluble | The overall non-polar character of the molecule should allow for solubility in aliphatic hydrocarbons. A purification procedure using n-pentane has been reported, indicating solubility.[3] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are effective for a wide range of organic compounds, including those with some polarity. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | Ethers are versatile solvents for many organic reactions. Diethyl ether was used in a purification mixture for a related synthesis.[3] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | The high polarity of these solvents may not be compatible with the largely non-polar nature of this compound. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble | The presence of the fluorinated group and the hydrocarbon backbone makes the molecule hydrophobic. |

Experimental Protocol for Solubility Determination

Given the lack of comprehensive published data, researchers are encouraged to determine the solubility of this compound in their specific solvent systems. The following protocol provides a reliable method for qualitative and semi-quantitative solubility assessment.

Objective

To determine the qualitative and semi-quantitative solubility of this compound in a range of laboratory solvents at a specified temperature (e.g., room temperature).

Materials

-

This compound

-

A selection of solvents to be tested (e.g., toluene, hexane, dichloromethane, diethyl ether, acetone, ethanol, water)

-

Small vials or test tubes with caps

-

Graduated pipettes or syringes

-

Vortex mixer

-

Analytical balance

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Ensure all glassware is clean and dry. Label each vial with the name of the solvent to be tested.

-

Solvent Addition: Into each labeled vial, add a precise volume (e.g., 1.0 mL) of the corresponding solvent.

-

Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the first vial.

-

Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes.[11]

-

Observation: Visually inspect the solution against a well-lit background.

-

Completely Dissolved: If the liquid is clear with no visible particles, the solute is soluble at this concentration. Proceed to add more solute to determine the saturation point.

-

Partially Dissolved or Insoluble: If solid particles remain, the solution is either saturated or the solute is sparingly soluble/insoluble.

-

-

Incremental Addition (for soluble compounds): Continue to add small, weighed increments of the solute to the vial, vortexing after each addition, until a saturated solution is achieved (i.e., a small amount of solid remains undissolved after vigorous mixing).

-

Data Recording: Record the total mass of solute that was dissolved in the known volume of solvent.

-

Classification: Classify the solubility based on the results (e.g., freely soluble, soluble, sparingly soluble, insoluble).

-

Repeat: Repeat steps 3-8 for each solvent being tested.

Solvent Selection Workflow for Synthesis

The choice of solvent is critical for the success of a chemical reaction. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.

Caption: Logical workflow for solvent selection.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides a robust framework for researchers to approach solvent selection. By understanding the underlying chemical principles of its structure and employing the provided experimental protocol, scientists and drug development professionals can effectively determine the optimal solvent systems for their specific applications, thereby facilitating advancements in their research endeavors.

References

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Clever, H. L., & Young, C. L. (Eds.). (2013).

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Toluene. [Link]

- Steven, G. (Ed.). (2001). The Experimental Determination of Solubilities. John Wiley & Sons.

-

Wikipedia. Hansen solubility parameter. [Link]

-

Chemistry LibreTexts. 7.11: Solubility: Calculations. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: toluene. [Link]

-

Royal Society of Chemistry. Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester and its application for sensitive determination of free fatty acids.... [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. [Link]

-

ResearchGate. Toluene chemical and physical properties. [Link]

-

ResearchGate. A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Extended Notes. Solubility Experiment. [Link]

-

Semantic Scholar. Use of Hansen solubility parameters to predict dispersion and strain transfer of functionalized single-walled carbon nanotubes in poly(vinylidene fluoride) composites. [Link]

-

University of Minnesota. Properties of Common Organic Solvents. [Link]

-

Wikipedia. Perfluorotoluene. [Link]

-

iFormulate. iFormulate introduces…a quick guide to Hansen Solubility Parameters. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

IDEX Health & Science. Chemical Compatibility. [Link]

-

Vedantu. An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

Sources

- 1. This compound | 2396-26-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. extendednotes.com [extendednotes.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

thermal stability and decomposition of 4-(heptafluoroisopropyl)toluene

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-(Heptafluoroisopropyl)toluene

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for assessing the thermal behavior of this and structurally related fluorinated aromatic compounds. The guide details experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), discusses potential decomposition pathways, and presents a framework for the identification of thermal degradants using mass spectrometry (MS). All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Heptafluoroisopropyl Moiety in Modern Chemistry

The introduction of fluorinated alkyl groups into organic molecules is a powerful strategy for modulating their physicochemical properties. The heptafluoroisopropyl group, -CF(CF₃)₂, is of particular interest due to its profound impact on lipophilicity, metabolic stability, and binding affinity. These characteristics have made it a valuable substituent in the design of pharmaceuticals and agrochemicals.[1] this compound, with its combination of a common aromatic scaffold and a bulky, electron-withdrawing fluorinated group, serves as an important intermediate and a model compound for understanding the behavior of more complex molecules under thermal stress.

The inherent strength of the carbon-fluorine bond generally imparts significant thermal and chemical stability to fluorinated compounds.[2][3] However, the overall thermal stability of a molecule is dictated by its weakest points. In the case of this compound, potential decomposition pathways could be initiated by the cleavage of C-C bonds or processes involving the toluene methyl group. A thorough understanding of its thermal decomposition is therefore critical for defining safe handling and processing temperatures, predicting degradation pathways, and ensuring the stability of materials and active pharmaceutical ingredients (APIs) that contain this moiety.

This guide will provide a detailed framework for the systematic evaluation of the thermal stability of this compound, from initial screening with TGA and DSC to the in-depth analysis of decomposition products.

Assessing Thermal Stability: Core Methodologies

The primary techniques for evaluating the thermal stability of a compound are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods provide complementary information on mass loss as a function of temperature and the energetics of thermal transitions.

Thermogravimetric Analysis (TGA): Determining Onset of Decomposition

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4][5] This is the most direct method for determining the temperature at which a compound begins to decompose or volatilize.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A clean, inert sample pan (typically platinum or alumina) should be used.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the TGA pan. A smaller sample size can improve resolution and minimize thermal gradients within the sample.[6]

-

Experimental Parameters:

-

Atmosphere: Nitrogen (or another inert gas like argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed for initial screening. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.[7]

-

Temperature Range: Heat the sample from ambient temperature to a temperature at which complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: The primary output is a plot of mass (%) versus temperature. The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant mass loss begins. The temperature of maximum mass loss rate (Tmax) is determined from the peak of the first derivative of the TGA curve (DTG curve).

Diagram: TGA Experimental Workflow

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.[10]

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is crucial to prevent mass loss due to volatilization before decomposition.

-

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region identified by TGA. A second heating cycle can be performed after cooling to observe any changes in the material's thermal behavior.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., some decompositions) will appear as peaks. The melting point (Tm) and the enthalpy of fusion (ΔHf) can be determined by integrating the melting peak. The onset of decomposition can also be observed, often as a broad endothermic or exothermic feature.

Predicted Thermal Behavior and Decomposition Pathways

In the absence of direct experimental data in the literature for this compound, we can predict its thermal behavior based on the known properties of its constituent parts: the toluene core and the heptafluoroisopropyl group.

Expected Thermal Data

The following table summarizes the expected thermal properties based on related compounds and general principles of organofluorine chemistry.

| Property | Predicted Value/Range | Rationale and References |

| Melting Point (Tm) | 50 - 100 °C | A solid at room temperature, typical for substituted toluenes of this molecular weight. |

| Boiling Point (Tb) | 150 - 200 °C | Higher than toluene due to increased molecular weight and polarity of the C-F bonds. |

| TGA Tonset (N2) | > 250 °C | The high strength of C-F bonds suggests significant thermal stability.[2] Decomposition is likely initiated by C-C bond cleavage, which requires substantial energy. The thermal decomposition of toluene itself initiates at much higher temperatures (around 1100°C), but the presence of the bulky fluoroalkyl group may lower the stability.[11] |

Proposed Decomposition Mechanisms

The thermal decomposition of this compound is likely to proceed through radical mechanisms. The weakest bonds in the molecule are the C-C bonds of the isopropyl group and the benzylic C-H bonds of the methyl group.

Diagram: Potential Decomposition Initiation Steps

Caption: Proposed initial steps in the thermal decomposition of this compound.

-

Pathway A: C-C Bond Scission: The bond between the aromatic ring and the heptafluoroisopropyl group, or the C-C bonds within the isopropyl group, could cleave to form a heptafluoroisopropyl radical and a tolyl radical. The heptafluoroisopropyl radical is relatively stable due to the electron-withdrawing nature of the fluorine atoms.

-

Pathway B: Benzylic C-H Bond Scission: Cleavage of a C-H bond from the methyl group would yield a benzyl radical and a hydrogen atom. This is a common decomposition pathway for toluene at high temperatures.[11]

Following these initiation steps, a complex series of radical recombination and propagation reactions would likely occur, leading to a variety of smaller fluorinated and non-fluorinated hydrocarbons. The presence of fluorine will significantly influence the subsequent reactions, potentially leading to the formation of HF and various perfluoroalkenes through elimination reactions.[12][13]

Identification of Decomposition Products: TGA-MS

To elucidate the actual decomposition pathways, it is essential to identify the evolved gases during thermolysis. This is most effectively achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS).

-

Instrumentation: A TGA instrument connected via a heated transfer line to a quadrupole or time-of-flight (TOF) mass spectrometer. The transfer line must be heated to prevent condensation of the evolved products.

-

TGA Method: The same TGA method as described in section 2.1 is used, but with a helium atmosphere, as it is a suitable carrier gas for MS.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns that can be compared to spectral libraries.

-

Mass Range: Scan a wide mass range (e.g., m/z 10-500) to detect a variety of potential products.

-

-

Data Analysis: Correlate the mass loss events observed in the TGA data with the mass spectra of the evolved gases. The NIST Mass Spectral Library is an invaluable resource for identifying the resulting compounds.[14]

Conclusion and Future Outlook

While this compound is expected to exhibit high thermal stability due to its fluorinated moiety, its decomposition behavior is complex and likely involves multiple radical pathways. This guide provides a robust framework for the experimental determination of its thermal properties and the elucidation of its decomposition mechanisms. The protocols for TGA, DSC, and TGA-MS are designed to be self-validating and provide the comprehensive data required by researchers in pharmaceutical and materials development.

Further research, including detailed kinetic studies and computational modeling of the decomposition pathways, would provide a more complete understanding of the thermal behavior of this important class of compounds. The methodologies outlined herein serve as a critical starting point for such investigations.

References

-

Fiveable. (n.d.). CF3 Definition - Organic Chemistry Key Term. Retrieved from [Link]

- Bayer CropScience AG. (2020). Method for the Preparation of 4-(Heptafluoro-2-Propyl) Anilines. U.S. Patent Application Publication No. US 2020/0262781 A1.

-

Beilstein Journals. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

University of Birmingham. (n.d.). Fluoroalkanes Properties. Retrieved from [Link]

-

National Institutes of Health. (2024). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

-

American Chemical Society. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for p-fluorotoluene.

-

ResearchGate. (n.d.). Selective C–F bond activation of CF3 and CF2 groups adjacent to alkene or carbonyl positions. Retrieved from [Link]

-

National Institutes of Health. (2024). New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives. Environmental Science & Technology. Retrieved from [Link]

-

Environmental Engineering Research. (2022). Thermal catalytic device for toluene decomposition via direct heating. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC analysis at 40°C in 72 h for toluene solvent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]

-

MDPI. (2019). Insights into the Pyrolysis Processes of Ce-MOFs for Preparing Highly Active Catalysts of Toluene Combustion. Catalysts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Toluene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC heat flow of 5 wt% PPD in toluene at a cooling rate of 5 °C/min. Retrieved from [Link]

-

MDPI. (2022). On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. Applied Sciences. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. (n.d.). A kind of preparation method of octafluoro toluene.

-

ResearchGate. (2007). Thermal decomposition of toluene: Overall rate and branching ratio. Proceedings of the Combustion Institute. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

-

TA Instruments. (n.d.). Agenda. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

Dioxin 20XX International Symposium. (n.d.). THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of perfluoropropene. Retrieved from [Link]

-

National Institutes of Health. (2025). Catalytic Pyrolysis of Polypropylene to Benzene, Toluene, and Xylene (BTX) Using a Double-Fluidized-Bed Reactor. Energy & Fuels. Retrieved from [Link]

-

Scribd. (n.d.). Uses of Toluene in The Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (2018). Toluene pyrolysis and steam reforming over activated wood-derived biochar. Retrieved from [Link]

-

MDPI. (n.d.). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. Retrieved from [Link]

-

ResearchGate. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Preprints.org. (2024). Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene (C10H8) formation pathways in neat toluene and toluene-C3 pyrolysis. Retrieved from [Link]

-

ResearchGate. (2023). Screening of Commercial Organic Solvent Nanofiltration Membranes for Purification of Plastic Waste Pyrolysis Liquids. Retrieved from [Link]

-

PubMed. (n.d.). Thermal decomposition reaction of acetone triperoxide in toluene solution. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA plot for the PEG and toluene system with variation in their content of the epoxy system. Retrieved from [Link]

-

MDPI. (n.d.). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Retrieved from [Link]

Sources

- 1. US20200262781A1 - Method for the Preparation of 4-(Heptafluoro-2-Propyl) Anilines - Google Patents [patents.google.com]

- 2. fiveable.me [fiveable.me]

- 3. crab.rutgers.edu [crab.rutgers.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry [mdpi.com]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. researchgate.net [researchgate.net]

- 12. New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toluene [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of 4-(Heptafluoroisopropyl)toluene

For Researchers, Scientists, and Drug Development Professionals